Cas no 903345-82-4 (2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide)

2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique scaffold combines an indolizine core with substituted benzoyl and carboxamide functionalities, offering opportunities for selective biological interactions. The presence of chloro, methyl, and fluoro substituents enhances its steric and electronic properties, which may influence binding affinity and metabolic stability. This compound is of interest for structure-activity relationship (SAR) studies, particularly in the development of targeted therapeutics. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. High-purity synthesis ensures reproducibility for research applications.
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide structure
903345-82-4 structure
Product Name:2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
CAS No:903345-82-4
MF:C23H17ClFN3O2
MW:421.851387739182
CID:5493801
PubChem ID:18576503
Update Time:2025-10-17

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(5-chloro-2-methylphenyl)-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide
    • 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
    • AKOS016392255
    • STL270928
    • F2633-0615
    • 903345-82-4
    • Inchi: 1S/C23H17ClFN3O2/c1-13-5-8-15(24)12-17(13)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)14-6-9-16(25)10-7-14/h2-12H,26H2,1H3,(H,27,30)
    • InChI Key: YTXZLLXXRSLCQW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)NC(C1C(=C(C(C2C=CC(=CC=2)F)=O)N2C=CC=CC2=1)N)=O

Computed Properties

  • Exact Mass: 421.0993326g/mol
  • Monoisotopic Mass: 421.0993326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 76.6Ų

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2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide Related Literature

Additional information on 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Comprehensive Overview of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS No. 903345-82-4)

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS No. 903345-82-4) is a structurally complex and pharmacologically significant compound that has garnered attention in medicinal chemistry and drug discovery. This indolizine derivative features a unique combination of functional groups, including an amino moiety, a chloro-methylphenyl ring, and a fluorobenzoyl substituent, which contribute to its potential biological activities. Researchers are particularly interested in its role as a scaffold for designing novel therapeutic agents, especially in the context of kinase inhibition and signal transduction modulation.

The compound's molecular structure, characterized by the indolizine core, offers a versatile platform for chemical modifications. This adaptability makes it a valuable candidate for exploring structure-activity relationships (SAR) in drug development. Recent studies have highlighted its potential applications in targeting inflammatory pathways and cell proliferation mechanisms, aligning with current trends in precision medicine. Given the growing demand for small-molecule inhibitors in oncology and autoimmune diseases, 903345-82-4 represents a promising avenue for further investigation.

From a synthetic chemistry perspective, the preparation of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves multi-step organic transformations, including amide coupling and heterocyclic ring formation. These processes require meticulous optimization to achieve high yields and purity, which are critical for pharmacological evaluations. The compound's solubility and stability under physiological conditions are also key considerations for its development as a drug candidate.

In the context of AI-driven drug discovery, 903345-82-4 has been the subject of computational modeling studies. Machine learning algorithms have been employed to predict its binding affinities to various protein targets, such as tyrosine kinases and G-protein-coupled receptors. These in silico approaches complement experimental data, accelerating the identification of potential therapeutic applications. This synergy between computational and experimental methods reflects the broader shift toward data-driven research in the pharmaceutical industry.

Another area of interest is the compound's potential role in addressing drug resistance, a major challenge in modern medicine. Preliminary findings suggest that derivatives of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may exhibit activity against resistant cell lines, making them attractive candidates for combination therapies. This aligns with the increasing focus on multi-targeted therapies and personalized treatment regimens.

Environmental and green chemistry considerations are also relevant to the synthesis and application of this compound. Researchers are exploring sustainable methods for its production, such as catalytic reactions and solvent-free conditions, to minimize waste and energy consumption. These efforts are in line with the global push toward eco-friendly pharmaceutical manufacturing.

In summary, 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS No. 903345-82-4) is a compound of significant scientific and therapeutic potential. Its unique structural features, combined with its promising biological activities, make it a focal point for ongoing research in drug discovery and development. As the field continues to evolve, this compound may play a pivotal role in addressing unmet medical needs through innovative small-molecule therapeutics.

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